N'-(3-carbamoyl-4-fluorophenyl)-N-[3-(4-propan-2-ylphenyl)propyl]oxamide
Description
N’-(3-carbamoyl-4-fluorophenyl)-N-[3-(4-propan-2-ylphenyl)propyl]oxamide is a synthetic organic compound characterized by its unique structural features, including a carbamoyl group, a fluorophenyl ring, and a propyl-substituted phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N'-(3-carbamoyl-4-fluorophenyl)-N-[3-(4-propan-2-ylphenyl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c1-13(2)15-7-5-14(6-8-15)4-3-11-24-20(27)21(28)25-16-9-10-18(22)17(12-16)19(23)26/h5-10,12-13H,3-4,11H2,1-2H3,(H2,23,26)(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIAJJVPUYMGLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC(=C(C=C2)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-carbamoyl-4-fluorophenyl)-N-[3-(4-propan-2-ylphenyl)propyl]oxamide typically involves a multi-step process:
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Formation of the Carbamoyl Intermediate: : The initial step involves the introduction of the carbamoyl group onto the fluorophenyl ring. This can be achieved through the reaction of 3-amino-4-fluorobenzoic acid with a suitable carbamoylating agent under controlled conditions.
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Coupling with Propyl-substituted Phenyl Group: : The next step involves the coupling of the carbamoyl intermediate with 3-(4-propan-2-ylphenyl)propylamine. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the oxamide bond.
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Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N’-(3-carbamoyl-4-fluorophenyl)-N-[3-(4-propan-2-ylphenyl)propyl]oxamide would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient use of reagents, and implementing robust purification methods to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of hydroxylated or ketone derivatives.
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Reduction: : Reduction reactions can target the carbamoyl group, potentially converting it to an amine group under suitable conditions.
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Substitution: : The fluorophenyl ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Hydroxylated or ketone derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(3-carbamoyl-4-fluorophenyl)-N-[3-(4-propan-2-ylphenyl)propyl]oxamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
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Biological Studies: : The compound can be used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
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Chemical Biology: : It serves as a tool compound to probe biological pathways and mechanisms.
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Industrial Applications: : Its derivatives may be explored for use in materials science or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N’-(3-carbamoyl-4-fluorophenyl)-N-[3-(4-propan-2-ylphenyl)propyl]oxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-(3-carbamoyl-4-chlorophenyl)-N-[3-(4-propan-2-ylphenyl)propyl]oxamide: Similar structure with a chlorine atom instead of fluorine.
N’-(3-carbamoyl-4-methylphenyl)-N-[3-(4-propan-2-ylphenyl)propyl]oxamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
N’-(3-carbamoyl-4-fluorophenyl)-N-[3-(4-propan-2-ylphenyl)propyl]oxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound particularly interesting for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
